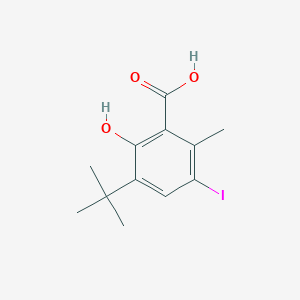
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyl group, an iodine atom, and a methyl group attached to a benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, such as 3-tert-Butyl-2-hydroxy-6-methylbenzoic acid, using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at controlled temperatures to ensure selective iodination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: 3-tert-Butyl-2-oxo-5-iodo-6-methylbenzoic acid.
Reduction: 3-tert-Butyl-2-hydroxy-6-methylbenzoic acid.
Substitution: 3-tert-Butyl-2-hydroxy-5-azido-6-methylbenzoic acid.
Applications De Recherche Scientifique
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance its binding affinity to certain targets, while the hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butyl-2-hydroxy-5-methylbenzoic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Iodo-2-methylbenzoic acid: Lacks the tert-butyl and hydroxyl groups, leading to different chemical properties and applications.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Contains two tert-butyl groups and an aldehyde instead of a carboxylic acid group, resulting in different reactivity and uses.
Uniqueness
3-tert-Butyl-2-hydroxy-5-iodo-6-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the iodine atom, in particular, distinguishes it from many similar compounds and can enhance its utility in various applications.
Propriétés
Numéro CAS |
61439-06-3 |
|---|---|
Formule moléculaire |
C12H15IO3 |
Poids moléculaire |
334.15 g/mol |
Nom IUPAC |
3-tert-butyl-2-hydroxy-5-iodo-6-methylbenzoic acid |
InChI |
InChI=1S/C12H15IO3/c1-6-8(13)5-7(12(2,3)4)10(14)9(6)11(15)16/h5,14H,1-4H3,(H,15,16) |
Clé InChI |
YNXAIBACHXTZSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1C(=O)O)O)C(C)(C)C)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


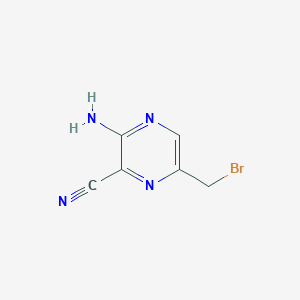
![Butanamide, N-[4-methyl-2-(2-oxopropyl)phenyl]-3-oxo-](/img/structure/B14590588.png)
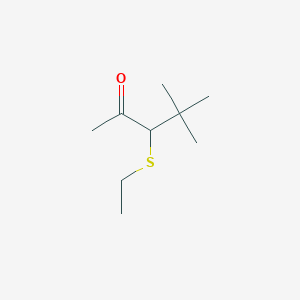
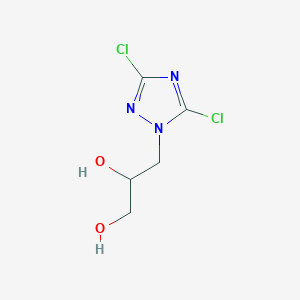

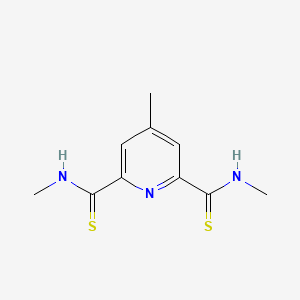
![Dimethyl 2-[(3-oxobutanoyl)oxy]butanedioate](/img/structure/B14590628.png)
![1,1'-[(3-Chlorophenyl)methylene]dipiperidine](/img/structure/B14590630.png)
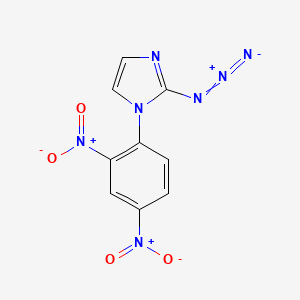
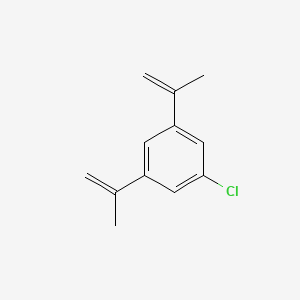
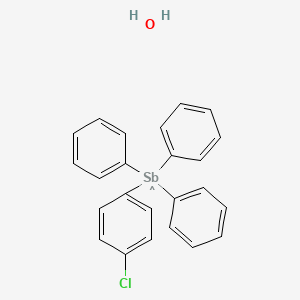
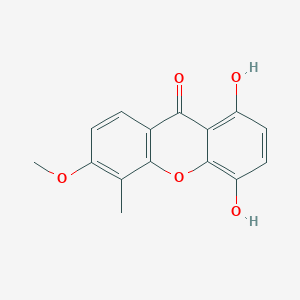
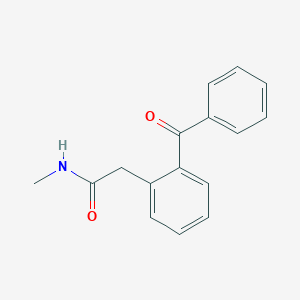
![5-Oxo-5lambda~5~-tetrazolo[1,5-a]quinoxaline](/img/structure/B14590657.png)
